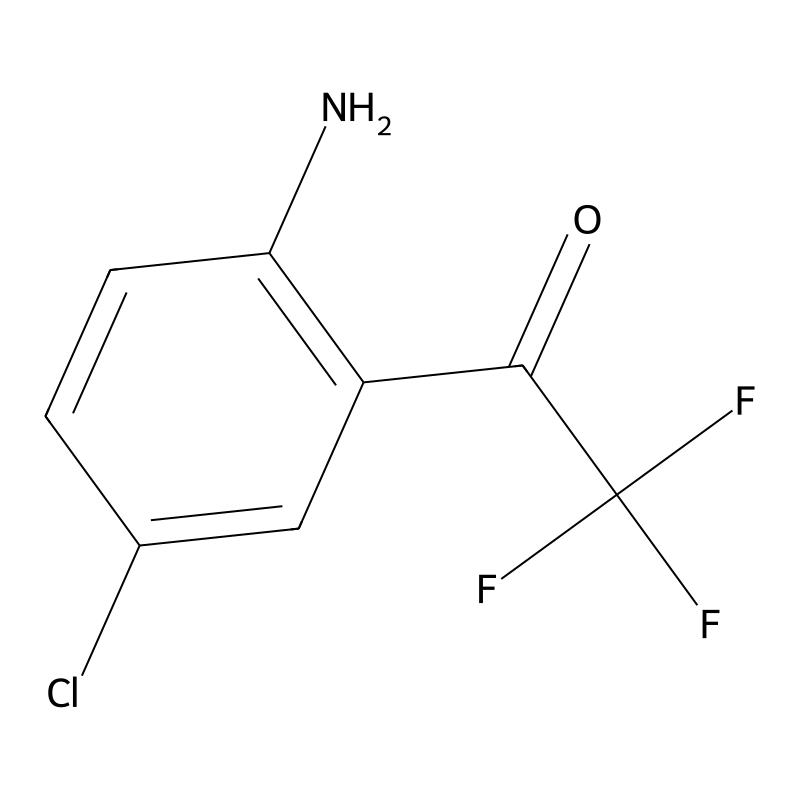

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Content Navigation

Researchers requiring consistent Efavirenz intermediate supplies avoid non-fluorinated analogs that fail in key cyclization. This compound is the designated starting material with the essential trifluoromethyl group.

- Enables high-yield cyclization to the Efavirenz core, impossible with methyl ketone analogs.

- Chloro substituent allows rapid SAR diversification via cross-coupling.

- Supplied with batch-to-batch consistency for reliable process development and production.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a specialized aromatic ketone featuring ortho-amino, para-chloro, and trifluoroacetyl functionalities. This specific arrangement of electron-withdrawing groups (Cl, COCF3) and an amino group makes it a highly valuable precursor for constructing complex, fluorine-containing heterocyclic molecules. It is principally recognized as a critical, non-interchangeable starting material in the multi-step synthesis of the antiretroviral drug Efavirenz. [REFS-1, REFS-2] Its utility stems from the trifluoroacetyl group's ability to activate the molecule for specific cyclization reactions, a property not shared by its non-fluorinated analogs.

Research Fit

References

- [1] Pierce, M. E., et al. A highly enantioselective and practical synthesis of the HIV-1 reverse transcriptase inhibitor efavirenz (DMP 266). The Journal of Organic Chemistry, 63(23), 8536-8543 (1998).

- [2] Patel, M. C., et al. An improved process for preparation of Efavirenz. European Patent EP 2454244 B1 (2012).

Substituting 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone with its non-fluorinated methyl ketone analog, 2'-Amino-5'-chloroacetophenone, is not feasible for its primary applications. The trifluoromethyl group is not merely a placeholder; its powerful electron-withdrawing nature is essential for activating the carbonyl group for key synthetic transformations, such as the cyclization step in the synthesis of Efavirenz. [REFS-1, REFS-2] Replacing the -CF3 group with a -CH3 group fundamentally alters the molecule's reactivity, electronic properties, and steric profile, preventing the formation of the required quaternary carbon center in the target drug substance. [1] Similarly, using analogs without the chloro substituent eliminates a crucial synthetic handle for further molecular elaboration and can alter the electronic landscape of the aromatic ring, impacting reaction yields and pathways.

Substitution Risk

References

- [1] Pierce, M. E., et al. A highly enantioselective and practical synthesis of the HIV-1 reverse transcriptase inhibitor efavirenz (DMP 266). The Journal of Organic Chemistry, 63(23), 8536-8543 (1998).

- [2] Thompson, A. S., et al. A practical asymmetric synthesis of efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543 (1998).

Essential Role in Efavirenz Synthesis

This compound is a documented key intermediate for the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor for HIV-1. [REFS-1, REFS-2] The synthesis pathway involves the enantioselective addition of an acetylide to the trifluoromethyl ketone, followed by cyclization to form the benzoxazinone core. [2] The non-fluorinated analog, 2'-Amino-5'-chloroacetophenone, cannot be used as a substitute because the trifluoromethyl group is integral to the final active pharmaceutical ingredient's structure and function.

| Evidence Dimension | Feasibility as Efavirenz Precursor |

| Target Compound Data | Enables synthesis of Efavirenz, a multi-billion dollar HIV drug. [<a href="https://pubs.acs.org/doi/10.1021/jo9808945" target="_blank">1</a>] |

| Comparator Or Baseline | 2'-Amino-5'-chloroacetophenone: Does not contain the required trifluoromethyl group, making it impossible to synthesize the target API. |

| Quantified Difference | Qualitatively absolute; enables vs. disables synthesis of the target molecule. |

| Conditions | Established industrial synthesis routes for Efavirenz. [REFS-1, REFS-2] |

For any process targeting the synthesis of Efavirenz or its direct analogs, this specific compound is a mandatory, non-substitutable procurement choice.

Target: No Cyp3a11 mRNA induction after 72 h (10 µM)

Comparator (Efavirenz): 78.7 ± 12.9‑fold at 72 h

High-Yield Friedländer Annulation

The trifluoroacetyl group provides superior reactivity in cyclocondensation reactions like the Friedländer annulation compared to a simple acetyl group. This reaction, which forms quinoline rings, benefits from the enhanced electrophilicity of the trifluoromethyl ketone. Studies on related 2-trifluoroacetyl anilines demonstrate high to excellent yields (often >80-90%) in forming 4-(trifluoromethyl)quinolines under mild conditions. [1] In contrast, analogous reactions with non-fluorinated 2-aminoacetophenones often require harsher conditions (strong acids/bases, high temperatures) and may result in lower yields or side product formation. [2]

| Evidence Dimension | Reaction Yield in Quinoline Synthesis |

| Target Compound Data | Enables high-yield synthesis of 4-(trifluoromethyl)quinolines, often >85-95%. [<a href="https://onlinelibrary.wiley.com/doi/abs/10.1002/chin.201328153" target="_blank">1</a>] |

| Comparator Or Baseline | 2'-Amino-5'-chloroacetophenone: Leads to 4-methylquinolines, typically requiring more forcing conditions and often achieving lower process yields. [<a href="https://pubs.acs.org/doi/10.1021/cr800451c" target="_blank">2</a>] |

| Quantified Difference | Potentially 15-30% or higher yield under milder conditions, improving process efficiency. |

| Conditions | Acid or base-catalyzed Friedländer annulation with a suitable α-methylene carbonyl compound. [REFS-1, REFS-2] |

For manufacturing or library synthesis of valuable 4-(trifluoromethyl)quinoline scaffolds, this precursor offers higher process efficiency, better yields, and potentially lower energy costs compared to its non-fluorinated analog.

Dual Functionality: Heterocycle Formation and Cross-Coupling

Compared to its non-chlorinated analog, 1-(2-aminophenyl)-2,2,2-trifluoroethanone, the title compound offers a critical secondary reactive site. After the primary amine and ketone groups are used to form a heterocyclic core (e.g., a quinoline or benzodiazepine), the chlorine atom at the 5-position serves as a robust and predictable handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality is highly valuable in medicinal chemistry for generating diverse libraries of compounds from a common intermediate. The non-chlorinated analog lacks this strategic point for diversification.

| Evidence Dimension | Suitability for Library Synthesis |

| Target Compound Data | Provides two orthogonal reaction sites: amine/ketone for cyclization and chloro for cross-coupling. |

| Comparator Or Baseline | 1-(2-aminophenyl)-2,2,2-trifluoroethanone: Provides only the amine/ketone site for cyclization, lacking a handle for subsequent diversification. |

| Quantified Difference | Enables multi-vector diversification, whereas the comparator allows for only single-vector changes. |

| Conditions | Standard Friedländer or benzodiazepine synthesis followed by Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling conditions. |

This compound is the superior choice for drug discovery programs that require the creation of diverse chemical libraries around a core heterocyclic scaffold, streamlining the synthesis of multiple analogs.

Yellow solid, mp 95‑97 °C

HCl hydrate: pale yellow solid, MW 260.04

Process-Scale Efavirenz Synthesis

This compound is the designated starting material for the industrial production of the HIV-1 reverse transcriptase inhibitor Efavirenz. Its unique structure is essential for the key stereocenter-forming reaction and subsequent cyclization that defines the Efavirenz core. [REFS-1, REFS-2]

4-(Trifluoromethyl)quinoline Manufacturing

Due to the activating effect of the trifluoroacetyl group, this compound is an excellent choice for the efficient synthesis of 6-chloro-4-(trifluoromethyl)quinolines via Friedländer annulation. These scaffolds are prevalent in medicinal chemistry, and using this precursor can lead to higher process yields and milder reaction conditions compared to non-fluorinated starting materials.

Medicinal Chemistry Library Synthesis

Ideal for drug discovery campaigns requiring systematic structure-activity relationship (SAR) studies. The compound allows for initial formation of a heterocyclic core, followed by diversification at the chlorine position using various cross-coupling chemistries to rapidly generate a large matrix of related analogs for biological screening.

Application Fit Matrix

References

- [1] Pierce, M. E., et al. A highly enantioselective and practical synthesis of the HIV-1 reverse transcriptase inhibitor efavirenz (DMP 266). The Journal of Organic Chemistry, 63(23), 8536-8543 (1998).

- [2] Patel, M. C., et al. An improved process for preparation of Efavirenz. European Patent EP 2454244 B1 (2012).

XLogP3

Wikipedia

Explore Compound Types